5-(3-nitrophenyl)-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide
Overview
Description
5-(3-nitrophenyl)-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a nitrophenyl group, and a pyrrolidinylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-nitrophenyl)-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step might involve nitration reactions using reagents like nitric acid or nitrating mixtures.
Attachment of the Pyrrolidinylphenyl Group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: The furan ring and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Nitro derivatives or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted furan or phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Biochemical Probes: Use in studying enzyme mechanisms or protein interactions.
Medicine
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Industry
Specialty Chemicals: Use in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-nitrophenyl)-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-(3-nitrophenyl)-N-phenylfuran-2-carboxamide: Lacks the pyrrolidinyl group.
5-(4-nitrophenyl)-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide: Different position of the nitro group.
5-(3-aminophenyl)-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide: Amino group instead of nitro group.
Uniqueness
The presence of both the nitrophenyl and pyrrolidinylphenyl groups in 5-(3-nitrophenyl)-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide might confer unique properties, such as specific binding affinities or reactivity patterns, making it distinct from its analogs.
Properties
IUPAC Name |
5-(3-nitrophenyl)-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-21(22-16-6-8-17(9-7-16)23-12-1-2-13-23)20-11-10-19(28-20)15-4-3-5-18(14-15)24(26)27/h3-11,14H,1-2,12-13H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJSOZPFHXQTHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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